2-Chlor-4-hydroxypyrimidin

Übersicht

Beschreibung

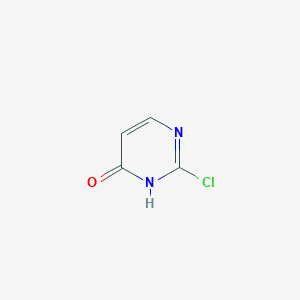

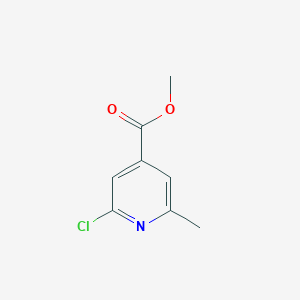

2-Chloro-4-hydroxypyrimidine, also known as 2-Chloro-4-hydroxypyrimidine, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4-hydroxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydroxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Palladium-katalysierte Hiyama-Kreuzkupplungen

2-Chlor-4-hydroxypyrimidin wird bei der Synthese von C2-Arylpyrimidinderivaten über Pd-katalysierte Hiyama-Kreuzkupplungen verwendet . Dieses Verfahren zeigt eine gute Toleranz gegenüber funktionellen Gruppen, und die elektronischen und sterischen Effekte von 2-Chlorpyrimidinen scheinen für die Transformation vernachlässigbar zu sein .

Synthese von Naturstoffen und pharmazeutischen Verbindungen

Aufgrund seiner geringen Toxizität, einfachen Verfügbarkeit und guten Stabilität gegenüber Luft und Feuchtigkeit wird this compound bei der Synthese von Naturstoffen und pharmazeutischen Verbindungen verwendet .

Hiyama-Reaktionen

This compound wird in Hiyama-Reaktionen verwendet, die als ein effektiver Ansatz für die Konstruktion von Kohlenstoff-Kohlenstoff-Bindungen entwickelt wurden .

Chlorierung mit äquimolarem POCl3

This compound kann mit äquimolarem POCl3 effizient chloriert werden . Dieses Verfahren kann auch auf viele andere Substrate wie 2-Hydroxy-pyridine, -chinoxaline oder sogar -amide angewendet werden .

Forschungschemikalie

This compound wird Forschern in der frühen Entdeckungsphase als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt .

Synthese anderer chemischer Verbindungen

This compound wird bei der Synthese verschiedener anderer chemischer Verbindungen verwendet, wie die breite Palette an verwandten Produkten zeigt, die von Chemielieferanten erhältlich sind .

Wirkmechanismus

Target of Action

2-Chloro-4-hydroxypyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of the aforementioned inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

The pharmacokinetics of pyrimidines and their derivatives are an active area of research .

Result of Action

Pyrimidines and their derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This suggests that the action, efficacy, and stability of 2-Chloro-4-hydroxypyrimidine could potentially be influenced by environmental factors such as temperature and the presence of other chemical compounds.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Chloro-4-hydroxypyrimidine are not fully explored. As a pyrimidine derivative, it shares some common characteristics with other pyrimidines. Pyrimidines are known to interact with enzymes, proteins, and other biomolecules in various biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative. For instance, the chlorine and hydroxy groups in 2-Chloro-4-hydroxypyrimidine could potentially influence its interactions with biomolecules .

Cellular Effects

Pyrimidine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine and hydroxy groups in 2-Chloro-4-hydroxypyrimidine may modify these effects.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 2-Chloro-4-hydroxypyrimidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .

Dosage Effects in Animal Models

There is no available information on the effects of different dosages of 2-Chloro-4-hydroxypyrimidine in animal models .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in similar metabolic pathways as other pyrimidines .

Eigenschaften

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)